Cas no 114420-67-6 (Regaloside B)

Regaloside B 化学的及び物理的性質
名前と識別子
-
- b-D-Glucopyranoside,(1S)-2-(acetyloxy)-1-[[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]oxy]methyl]ethyl(9CI)
- [(2S)-3-acetyloxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
- Regaloside B
- NSC627041
- 114420-67-6
- DTXSID20420049
- D85206
- NSC-627041
- CS-0135214
- MS-27960
- CHEMBL3391772
- HY-N7688
- BCP33366
- b-D-Glucopyranoside,2-(acetyloxy)-1-[[[3-(4-hydroxyphenyl)-1-oxo-2-propenyl]oxy]methyl]ethyl,[S-(E)]-
- AC-31921
- 3-(Acetyloxy)-2-(hexopyranosyloxy)propyl 3-(4-hydroxyphenyl)acrylate
- AKOS040760667
- [3-acetoxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-propyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
- ((2S)-3-acetyloxy-2-(3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxypropyl) (E)-3-(4-hydroxyphenyl)prop-2-enoate
- Regaloside B[(2S)-3-acetyloxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
- DTXCID00370896
- DA-57375
- 1ST177751
-
- インチ: 1S/C20H26O11/c1-11(22)28-9-14(30-20-19(27)18(26)17(25)15(8-21)31-20)10-29-16(24)7-4-12-2-5-13(23)6-3-12/h2-7,14-15,17-21,23,25-27H,8-10H2,1H3/b7-4+/t14-,15?,17?,18?,19?,20?/m0/s1
- InChIKey: YQKQOLPNKNHLBO-KRJCNZRASA-N
- ほほえんだ: O1C([H])(C([H])(C([H])(C([H])(C1([H])C([H])([H])O[H])O[H])O[H])O[H])O[C@@]([H])(C([H])([H])OC(C([H])([H])[H])=O)C([H])([H])OC(/C(/[H])=C(\[H])/C1C([H])=C([H])C(=C([H])C=1[H])O[H])=O
計算された属性
- せいみつぶんしりょう: 442.14751164 g/mol
- どういたいしつりょう: 442.14751164 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 11
- 重原子数: 31
- 回転可能化学結合数: 11
- 複雑さ: 602
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 5
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 442.4
- トポロジー分子極性表面積: 172
- 疎水性パラメータ計算基準値(XlogP): -0.5
じっけんとくせい
- 色と性状: NA
- 密度みつど: 1.5±0.1 g/cm3
- ゆうかいてん: Not available
- ふってん: 727.5±60.0 °C at 760 mmHg
- フラッシュポイント: 162.5±24.6 °C
- 屈折率: 1.606
Regaloside B セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
Regaloside B 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-N7688-10mg |
Regaloside B |
114420-67-6 | 99.94% | 10mg |
¥2800 | 2024-07-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2139-25 mg |
Regaloside B |
114420-67-6 | 99.40% | 25mg |
¥11527.00 | 2022-04-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S10725-20mg |
114420-67-6 | 20mg |
¥2998.0 | 2021-09-08 | |||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2139-5 mg |
Regaloside B |
114420-67-6 | 99.40% | 5mg |
¥4269.00 | 2022-04-26 | |
Chengdu Biopurify Phytochemicals Ltd | BP4254-20mg |
Regaloside B |
114420-67-6 | 98% | 20mg |
$160 | 2023-09-20 | |
Aaron | AR01JNVU-20mg |
b-D-Glucopyranoside,2-(acetyloxy)-1-[[[3-(4-hydroxyphenyl)-1-oxo-2-propenyl]oxy]methyl]ethyl,[S-(E)]- |
114420-67-6 | 95% | 20mg |
$218.00 | 2025-02-11 | |
TargetMol Chemicals | TN2139-5 mg |
Regaloside B |
114420-67-6 | 97.34% | 5mg |
¥ 1,580 | 2023-07-10 | |
Aaron | AR01JNVU-100mg |
b-D-Glucopyranoside,2-(acetyloxy)-1-[[[3-(4-hydroxyphenyl)-1-oxo-2-propenyl]oxy]methyl]ethyl,[S-(E)]- |
114420-67-6 | 95% | 100mg |
$474.00 | 2025-02-11 | |
Aaron | AR01JNVU-1mg |
b-D-Glucopyranoside,2-(acetyloxy)-1-[[[3-(4-hydroxyphenyl)-1-oxo-2-propenyl]oxy]methyl]ethyl,[S-(E)]- |
114420-67-6 | 95% | 1mg |
$148.00 | 2025-02-11 | |
TargetMol Chemicals | TN2139-1mg |
Regaloside B |
114420-67-6 | 99.4% | 1mg |
¥ 589 | 2024-07-19 |
Regaloside B サプライヤー
Regaloside B 関連文献
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
10. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
Regaloside Bに関する追加情報
Regaloside B: A Comprehensive Overview
Regaloside B (CAS No. 114420-67-6) is a naturally occurring compound that has garnered significant attention in recent years due to its unique chemical structure and potential biological activities. This compound belongs to the class of phenolic glycosides, which are known for their antioxidant properties and diverse pharmacological effects. The scientific community has been actively exploring the therapeutic potential of Regaloside B, particularly in the context of its role in traditional medicine and modern pharmacology.
The discovery of Regaloside B was initially reported in studies focusing on the botanical sources of certain medicinal plants. It was isolated from the roots of *Polygonum multiflorum*, a plant widely used in traditional Chinese medicine (TCM) for its health benefits. Recent advancements in analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, have enabled researchers to characterize Regaloside B with greater precision, revealing its complex molecular structure and functional groups.
One of the most promising aspects of Regaloside B is its demonstrated antioxidant activity, which has been linked to its ability to scavenge free radicals and reduce oxidative stress in biological systems. Oxidative stress is a key factor in the development of various chronic diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. By mitigating oxidative stress, Regaloside B may play a pivotal role in preventing or alleviating these conditions.
Recent studies have also highlighted the anti-inflammatory properties of Regaloside B, suggesting its potential application in treating inflammatory diseases such as arthritis and inflammatory bowel disease (IBD). Inflammation is a complex biological response involving numerous signaling pathways, and compounds like Regaloside B that can modulate these pathways are highly sought after in drug development.
In addition to its antioxidant and anti-inflammatory effects, Regaloside B has shown promise in modulating cellular signaling pathways associated with cancer progression. For instance, research indicates that this compound may inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and disrupting the signaling pathways that promote tumor growth. These findings underscore the potential of Regaloside B as a novel anticancer agent.
The synthesis and extraction methods for Regaloside B have also been a focus of recent research efforts. Traditional extraction methods involve solvent-based techniques, but modern approaches are increasingly adopting green chemistry principles to enhance efficiency while minimizing environmental impact. The development of scalable synthesis methods will be crucial for the commercialization of this compound.
Moreover, the pharmacokinetic properties of Regaloside B, including its absorption, distribution, metabolism, and excretion (ADME), are being investigated to better understand its bioavailability and suitability as a drug candidate. Preliminary studies suggest that Regaloside B exhibits favorable pharmacokinetic profiles, which is encouraging for its potential use in clinical settings.
The global demand for natural products with health benefits has driven increased interest in compounds like Regaloside B. As consumer awareness grows regarding the importance of natural alternatives to synthetic drugs, the market for such compounds is expected to expand significantly. This trend is further supported by regulatory initiatives promoting the use of natural products in healthcare.
In conclusion, Regaloside B (CAS No. 114420-67-6) represents a compelling candidate for further research and development due to its diverse biological activities and potential therapeutic applications. As scientific understanding of this compound continues to deepen, it holds great promise for contributing to advancements in medicine and healthcare.
114420-67-6 (Regaloside B) 関連製品
- 147396-02-9(ligupurpuroside B)
- 66351-92-6(Benzenamine, 4-chloro-3-(difluoromethyl)-)
- 87549-39-1(Fenoldopam 8-Sulfate)
- 2177263-58-8((S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride)
- 848470-14-4(4-Amino-2,6-Dibromo-3-Nitropyridine)
- 42310-02-1(5-fluoro-L-Histidine)
- 84797-37-5(3-{imidazo1,2-apyridin-3-yl}propanoic acid)
- 888460-09-1(N-(2H-1,3-benzodioxol-5-yl)-3-(2-chlorobenzamido)-1-benzofuran-2-carboxamide)
- 1805245-74-2(5-(Chloromethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-carboxaldehyde)
- 2228121-42-2(2-amino-2-{1-1-(2-methylpropyl)-1H-pyrazol-3-ylcyclopropyl}acetic acid)

